Androsta-1,4-diene-3,11,17-trione Androsta-1,4-diene-3,11,17-trione
Brand Name: Vulcanchem
CAS No.: 7738-93-4
VCID: VC20847689
InChI: InChI=1S/C19H22O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-14,17H,3-6,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
SMILES: CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol

Androsta-1,4-diene-3,11,17-trione

CAS No.: 7738-93-4

Cat. No.: VC20847689

Molecular Formula: C19H22O3

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Androsta-1,4-diene-3,11,17-trione - 7738-93-4

Specification

CAS No. 7738-93-4
Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
IUPAC Name (8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11,17-trione
Standard InChI InChI=1S/C19H22O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-14,17H,3-6,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
Standard InChI Key RZACPWSZIQKVDY-IRIMSJTPSA-N
Isomeric SMILES C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C
SMILES CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
Canonical SMILES CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator